molecular formula C26H25ClN2O4 B5304484 1-(3-chlorophenyl)-6,7-dimethoxy-2-[(E)-3-(2-nitrophenyl)prop-2-enyl]-3,4-dihydro-1H-isoquinoline

1-(3-chlorophenyl)-6,7-dimethoxy-2-[(E)-3-(2-nitrophenyl)prop-2-enyl]-3,4-dihydro-1H-isoquinoline

Cat. No.: B5304484
M. Wt: 464.9 g/mol
InChI Key: LSTUOAHBCXPCAT-RMKNXTFCSA-N
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Description

1-(3-chlorophenyl)-6,7-dimethoxy-2-[(E)-3-(2-nitrophenyl)prop-2-enyl]-3,4-dihydro-1H-isoquinoline is a complex organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a chlorophenyl group, dimethoxy groups, and a nitrophenyl prop-2-enyl side chain, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-6,7-dimethoxy-2-[(E)-3-(2-nitrophenyl)prop-2-enyl]-3,4-dihydro-1H-isoquinoline typically involves multiple steps, including the formation of the isoquinoline core, introduction of the chlorophenyl group, and the addition of the nitrophenyl prop-2-enyl side chain. Common synthetic routes may involve:

    Cyclization reactions: to form the isoquinoline core.

    Substitution reactions: to introduce the chlorophenyl group.

    Condensation reactions: to attach the nitrophenyl prop-2-enyl side chain.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimized reaction conditions to maximize yield and purity. These methods may include:

    Catalytic processes: to enhance reaction rates.

    Purification techniques: such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-6,7-dimethoxy-2-[(E)-3-(2-nitrophenyl)prop-2-enyl]-3,4-dihydro-1H-isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Hydrogen gas (H2) with a palladium catalyst (Pd/C), sodium borohydride (NaBH4).

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amino-substituted compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-6,7-dimethoxy-2-[(E)-3-(2-nitrophenyl)prop-2-enyl]-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular responses.

    Signal transduction: The compound may influence signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinoline: Lacks the nitrophenyl prop-2-enyl side chain.

    1-(3-chlorophenyl)-6,7-dimethoxy-2-[(E)-3-(2-methylphenyl)prop-2-enyl]-3,4-dihydro-1H-isoquinoline: Has a methyl group instead of a nitro group.

Uniqueness

1-(3-chlorophenyl)-6,7-dimethoxy-2-[(E)-3-(2-nitrophenyl)prop-2-enyl]-3,4-dihydro-1H-isoquinoline is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(3-chlorophenyl)-6,7-dimethoxy-2-[(E)-3-(2-nitrophenyl)prop-2-enyl]-3,4-dihydro-1H-isoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25ClN2O4/c1-32-24-16-19-12-14-28(13-6-9-18-7-3-4-11-23(18)29(30)31)26(22(19)17-25(24)33-2)20-8-5-10-21(27)15-20/h3-11,15-17,26H,12-14H2,1-2H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTUOAHBCXPCAT-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)CC=CC3=CC=CC=C3[N+](=O)[O-])C4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2C(N(CCC2=C1)C/C=C/C3=CC=CC=C3[N+](=O)[O-])C4=CC(=CC=C4)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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